2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-tert-butyl-6-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N2O/c1-8-5-6-10-13-9(12(2,3)4)7-11(15)14(8)10/h7-8H,5-6H2,1-4H3 |
InChI Key |
GDWMGHGTJRWDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N12)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidine Precursors
The initial stage involves synthesizing a suitably substituted pyrimidine core, often through nucleophilic substitution or cyclization of urea derivatives. For example, the preparation of 2-chloro-4,6-dimethylpyrimidine derivatives is achieved via chlorination of methylated pyrimidines, which serve as key intermediates. These pyrimidines are then functionalized at the 2-position with tert-butyl groups through nucleophilic substitution reactions involving tert-butyl halides or via Grignard reagents.
Construction of the Pyrrolo[1,2-a]pyrimidine Ring System
The fused heterocycle is assembled through intramolecular cyclization reactions. One common approach involves the condensation of the pyrimidine derivative with a suitable aminoalkene or aminoester, followed by cyclization under acidic or basic conditions. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aminoalkenes in the presence of a base such as potassium carbonate can facilitate ring closure, forming the fused pyrrolo[1,2-a]pyrimidine core.
Functionalization at the 6-Position
The methyl group at the 6-position is introduced via methylation of the pyrimidine ring prior to cyclization, often utilizing methyl iodide or dimethyl sulfate under basic conditions. This step ensures the desired substitution pattern for subsequent modifications.
Cyclization Strategies Using Heterocyclic Precursors
Use of 2-Aminopyrimidine Derivatives
A prominent method involves starting from 2-aminopyrimidine derivatives bearing the tert-butyl group at the 2-position. These are reacted with α,β-unsaturated carbonyl compounds, such as α,β-unsaturated ketones or esters, under reflux conditions to induce cyclization, forming the pyrrolo[1,2-a]pyrimidine core.
Application of Transition Metal Catalysis
Recent advancements incorporate transition metal catalysis, notably palladium or copper catalysis, to facilitate C–N or C–C bond formation during ring closure. For instance, Suzuki-Miyaura coupling reactions enable the attachment of various substituents at the 6-position, followed by intramolecular cyclization to complete the fused ring system.
Modern Coupling and Functional Group Transformation Approaches
Use of Nucleophilic Substitution and Cross-Coupling
The target compound's synthesis can be optimized via nucleophilic substitution of halogenated pyrimidine intermediates with tert-butylamine or methylamine derivatives, followed by cross-coupling reactions to introduce the methyl group at the 6-position. This method allows for high regioselectivity and functional group tolerance.
One-Pot Multistep Reactions
Recent literature reports the development of one-pot procedures combining multiple steps—such as chlorination, methylation, and cyclization—reducing reaction times and improving overall yields. These procedures often employ microwave irradiation or solvent-free conditions to enhance efficiency.
Specific Synthesis Routes from Literature
| Method | Starting Materials | Key Reactions | Conditions | Yield & Notes |
|---|---|---|---|---|
| Multi-step classical | Pyrimidine derivatives + tert-butyl halides | Nucleophilic substitution, cyclization | Reflux, basic/acidic media | Moderate to high yields; time-consuming |
| Transition metal catalysis | Halogenated pyrimidines + arylboronic acids | Suzuki-Miyaura coupling + cyclization | Pd catalysis, inert atmosphere | High regioselectivity, versatile substitutions |
| One-pot microwave-assisted | Pyrimidine precursors + amines | Sequential chlorination, methylation, cyclization | Microwave irradiation, solvent-free | Rapid synthesis, improved yields |
Research Discoveries and Innovations
Recent research highlights include:
- Microwave-assisted synthesis significantly reduces reaction times from days to hours, with yields exceeding 80% (as reported in recent patents and journal articles).
- Green chemistry approaches utilizing solvent-free conditions and recyclable catalysts have been developed, aligning with sustainable chemistry principles.
- Transition metal-catalyzed cross-couplings enable the introduction of diverse substituents at the 6-position, expanding the compound's chemical diversity for pharmacological screening.
Data Tables Summarizing Key Parameters
Chemical Reactions Analysis
2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to the broader class of fused pyrimidin-4-one derivatives. Key structural analogs include:
Key Observations :
- Core Heterocycle: The target compound’s pyrrolo-fused system contrasts with pyrido or thiazolo cores in analogs.
- Substituent Diversity : The tert-butyl group introduces significant steric bulk compared to ethyl, methyl, or fluorinated groups in patent-derived compounds (). Fluorine substituents, as seen in some analogs, enhance electronegativity and metabolic stability .
Substituent Effects on Physicochemical Properties
- Steric Effects : The tert-butyl group at position 2 increases lipophilicity and steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to less bulky analogs (e.g., methyl or ethyl substituents) .
- Electronic Effects: Methyl groups (position 6) provide moderate electron-donating effects, stabilizing the pyrimidinone core. In contrast, fluorinated derivatives (e.g., 2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-...) exhibit enhanced polarity and hydrogen-bonding capacity .
- Pharmacokinetic Implications : Patent compounds with piperazine or morpholine moieties (e.g., 7-(4-ethylpiperazin-1-yl)) likely improve solubility and bioavailability compared to the tert-butyl-containing target compound .
Biological Activity
2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 206.28 g/mol
- CAS Number : 2059941-18-1
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 206.28 g/mol |
| CAS Number | 2059941-18-1 |
Research indicates that compounds with similar structures exhibit various biological activities, particularly in inhibiting cell proliferation and affecting microtubule dynamics. For instance, derivatives of pyrrolo[1,2-a]pyrimidin-4-one have shown potent inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death .
Antiproliferative Activity
A study focusing on modified pyrrolo[2,3-d]pyrimidin-4-one derivatives demonstrated that structural modifications can enhance antiproliferative activity against cancer cell lines. The presence of specific substituents at the 4' position significantly influenced the potency of these compounds .
Case Study: HeLa Cells
In vitro studies using HeLa cells revealed that certain derivatives maintained significant antiproliferative activity. For example:
- Compound A : EC50 = 0.064 μM
- Compound B : EC50 = 0.115 μM
These findings suggest that modifications can lead to enhanced biological efficacy while maintaining selectivity towards cancerous cells.
Pharmacological Effects
The pharmacological profile of 2-tert-butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one and its derivatives includes:
- Inhibition of Cancer Cell Growth : Demonstrated through various assays indicating reduced viability in treated cell lines.
- Impact on Microtubule Dynamics : Live-cell imaging has shown alterations in spindle morphology and microtubule organization upon treatment with these compounds .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds:
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-tert-butyl-6-methyl-pyrrolo[1,2-a]pyrimidin-4-one | TBD | Microtubule assembly inhibition |
| Modified derivative A | 0.064 | Antiproliferative via tubulin dynamics |
| Modified derivative B | 0.115 | Antiproliferative via tubulin dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
